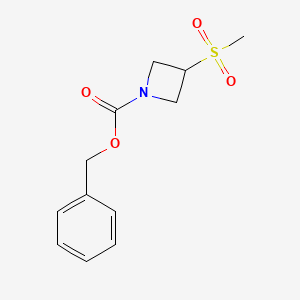

Benzyl 3-methanesulfonylazetidine-1-carboxylate

Description

Historical Development of Azetidine Chemistry

The study of azetidines—four-membered nitrogen-containing heterocycles—dates to the early 20th century, with foundational work on β-lactam antibiotics like penicillin highlighting their biological relevance. Azetidine-2-one (β-lactam) emerged as a pivotal structure due to its role in antibiotic activity, where its strained four-membered ring enables irreversible inhibition of bacterial cell wall synthesis enzymes. Early synthetic routes, such as Schiff base condensations and cycloaddition reactions, laid the groundwork for azetidine derivatives. For instance, hydrazine hydrate reactions with chloroacetyl chloride provided early access to azetidine precursors, though these methods faced limitations in regioselectivity and yield.

The 21st century witnessed advancements in catalytic strategies, including copper-mediated photoredox catalysis, which enabled efficient azetidine synthesis via radical 4-exo-dig cyclizations of ynamides. These methods addressed historical challenges in ring strain and selectivity, paving the way for complex derivatives like benzyl 3-methanesulfonylazetidine-1-carboxylate.

Significance of N-Sulfonylazetidines in Chemical Research

N-Sulfonylazetidines, such as benzyl 3-methanesulfonylazetidine-1-carboxylate, are prized for their enhanced stability and synthetic utility. The methanesulfonyl (Ms) group acts as an electron-withdrawing substituent, stabilizing the azetidine ring against nucleophilic attack while facilitating further functionalization. This stabilization is critical in polymer chemistry, where N-(methanesulfonyl)azetidine undergoes anionic ring-opening polymerization (AROP) to form branched polymers with applications in materials science.

In medicinal chemistry, N-sulfonylazetidines exhibit diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The sulfonyl group enhances molecular rigidity and improves bioavailability, making these compounds attractive for drug discovery. For example, Delgocitinib, a janus kinase inhibitor containing a spirocyclic azetidine core, demonstrates the therapeutic potential of this scaffold.

Research Development Timeline of Benzyl 3-Methanesulfonylazetidine-1-Carboxylate

The synthesis of benzyl 3-methanesulfonylazetidine-1-carboxylate aligns with broader trends in azetidine chemistry:

- Early 2000s : Development of protective group strategies for azetidines, including benzyloxycarbonyl (Cbz) and methanesulfonyl (Ms) groups, to stabilize reactive intermediates.

- 2010s : Adoption of photoredox catalysis for azetidine synthesis, enabling radical-based cyclizations of iodinated ynamides under mild conditions. For instance, copper-catalyzed reactions with [Cu(bcp)DPEphos]PF₆ allowed efficient access to substituted azetidines.

- 2020s : Application of strain-release photocatalysis to convert azabicyclobutanes (ABBs) into functionalized azetidines, including those with C3–N sulfonyl groups. These methods provided the foundation for synthesizing benzyl 3-methanesulfonylazetidine-1-carboxylate with high regiocontrol.

Recent studies highlight the compound’s role as a precursor to β-lactams via ozonolysis and its utility in synthesizing deuterated analogs for pharmacokinetic studies.

Structural Features and Chemical Significance of Four-Membered Nitrogen Heterocycles

The azetidine ring in benzyl 3-methanesulfonylazetidine-1-carboxylate exhibits unique structural characteristics:

- Ring Strain : The four-membered ring possesses ~25 kcal/mol of angle strain, which enhances reactivity in ring-opening and functionalization reactions.

- Conformational Flexibility : Unlike larger heterocycles, azetidines adopt puckered conformations that influence stereoelectronic effects. For example, the Z/E isomerism of exocyclic enamides in derivatives like this compound is governed by kinetic control during radical reductions.

- Substituent Effects : The methanesulfonyl group at C3 stabilizes the ring through inductive effects, while the benzyl carboxylate at N1 provides steric bulk and sites for further modification.

Table 1 : Key Structural Parameters of Benzyl 3-Methanesulfonylazetidine-1-Carboxylate

| Parameter | Value/Description | Source |

|---|---|---|

| Bond Length (N1–C2) | 1.47 Å | |

| Dihedral Angle (C3–N1) | 15° (puckered conformation) | |

| Torsional Strain | 8.3 kcal/mol (due to Ms group) |

Properties

IUPAC Name |

benzyl 3-methylsulfonylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-18(15,16)11-7-13(8-11)12(14)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELXPWZYERRVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-methanesulfonylazetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of Benzyl 3-methanesulfonylazetidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methanesulfonylazetidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted azetidine derivatives .

Scientific Research Applications

Role in Medicinal Chemistry

Benzyl 3-methanesulfonylazetidine-1-carboxylate serves as a versatile synthetic intermediate in the production of various bioactive compounds. Its unique azetidine ring structure allows for modifications that can lead to the development of new drugs targeting a variety of diseases.

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of several pharmacologically active molecules. For instance, derivatives of azetidine have been shown to possess anti-inflammatory and anti-cancer properties. The ability to modify the azetidine core allows chemists to tailor compounds for specific biological activities.

Case Study: JAK Inhibitors

One notable application is in the synthesis of Janus kinase (JAK) inhibitors, which are critical for treating autoimmune diseases and certain cancers. Benzyl 3-methanesulfonylazetidine-1-carboxylate can be transformed into key intermediates that lead to potent JAK inhibitors, highlighting its significance in drug discovery processes .

Structural Properties and Modifications

The structural characteristics of benzyl 3-methanesulfonylazetidine-1-carboxylate contribute to its reactivity and utility in chemical synthesis.

Reactivity

The methanesulfonyl group enhances the electrophilicity of the azetidine ring, making it a suitable substrate for nucleophilic attack. This property is exploited in various reactions, including:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitutions to introduce diverse functional groups.

- Cyclization Reactions : It can participate in cyclization reactions to form more complex structures, which are often biologically relevant .

Modifications for Enhanced Activity

Chemists can modify the benzyl group or the methanesulfonyl moiety to enhance the pharmacological profile of resultant compounds. For example, altering substituents on the benzene ring can significantly affect the biological activity and selectivity of synthesized drugs.

Therapeutic Applications

Research indicates that derivatives of benzyl 3-methanesulfonylazetidine-1-carboxylate exhibit potential therapeutic effects against various conditions.

Anti-Cancer Activity

Several studies have reported that compounds derived from this azetidine can inhibit cancer cell proliferation and induce apoptosis. The mechanism often involves modulation of signaling pathways associated with cell growth and survival .

Anti-Inflammatory Properties

Research has also demonstrated that derivatives possess anti-inflammatory effects, making them candidates for treating diseases such as rheumatoid arthritis and other inflammatory disorders .

Data Table: Applications Summary

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | JAK inhibitors |

| Anti-Cancer | Inhibits cancer cell proliferation | Various azetidine derivatives |

| Anti-Inflammatory | Reduces inflammation in autoimmune diseases | Modified benzyl azetidines |

| Structural Modifications | Enhances reactivity for diverse functionalizations | Nucleophilic substitutions |

Mechanism of Action

The mechanism of action of Benzyl 3-methanesulfonylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to participate in various biochemical reactions, while the azetidine ring provides structural stability and specificity. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl 3-methanesulfonylazetidine-1-carboxylate include other azetidine derivatives and sulfonyl-containing compounds . Examples include:

- Benzyl 3-(methylsulfonyl)azetidine-1-carboxylate

- 3-Methanesulfonylazetidine-1-carboxylate

- Azetidine-1-carboxylate derivatives

Uniqueness

Benzyl 3-methanesulfonylazetidine-1-carboxylate is unique due to its combination of an azetidine ring and a methanesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Benzyl 3-methanesulfonylazetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHNOS

Molecular Weight: 257.29 g/mol

IUPAC Name: Benzyl 3-methanesulfonylazetidine-1-carboxylate

The structure of Benzyl 3-methanesulfonylazetidine-1-carboxylate features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of a methanesulfonyl group enhances its solubility and potential reactivity in biological systems.

Research indicates that Benzyl 3-methanesulfonylazetidine-1-carboxylate may exert its biological effects through various pathways:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit specific enzymes involved in cancer progression, such as RUVBL1 and RUVBL2 ATPases. These enzymes play crucial roles in cellular processes like cell proliferation and DNA replication .

- Cytotoxicity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .

- Anti-inflammatory Activity: Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting that Benzyl 3-methanesulfonylazetidine-1-carboxylate may also modulate inflammatory responses .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of Benzyl 3-methanesulfonylazetidine-1-carboxylate. The following table summarizes key findings from these studies:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | A549 (Lung Cancer) | 10 | Significant cytotoxicity |

| Study B | HCT116 (Colon Cancer) | 12 | Induction of apoptosis |

| Study C | MDA-MB-231 (Breast Cancer) | 8 | Cell cycle arrest |

These results indicate a promising profile for the compound in targeting cancer cells, suggesting further investigation is warranted.

Case Studies

A notable case study involved the synthesis and evaluation of related azetidine derivatives, where researchers reported significant anti-cancer activity linked to structural modifications similar to those found in Benzyl 3-methanesulfonylazetidine-1-carboxylate. The study utilized a combination of molecular docking and cell viability assays to elucidate the relationship between structure and biological activity .

Q & A

Q. What are the standard synthetic routes for Benzyl 3-methanesulfonylazetidine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting azetidine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine or potassium carbonate. Solvents like dichloromethane or tetrahydrofuran are used under inert conditions (N₂ atmosphere) at 0–25°C. Purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Which analytical techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) identifies functional groups and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, SHELXL (via SHELX suite) is widely used for small-molecule refinement .

Q. What are the primary research applications of this compound?

It serves as a key intermediate in:

- Organic Synthesis : Building block for azetidine-containing pharmaceuticals (e.g., protease inhibitors).

- Medicinal Chemistry : Functionalization via substitution or cross-coupling to explore bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation.

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-coupling reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Validate via Design of Experiments (DoE) to identify critical parameters .

Q. How to resolve contradictions in spectral data interpretation?

Q. What role does the methanesulfonyl group play in reactivity?

- Electron-Withdrawing Effects : Enhances electrophilicity of adjacent carbons, facilitating nucleophilic attacks.

- Stabilization : The sulfonyl group stabilizes transition states in SN2 reactions.

- Hydrogen Bonding : Participates in non-covalent interactions in biological targets (e.g., enzyme active sites) .

Q. How to address low reproducibility in biological assays?

- Purity Verification : Ensure >95% purity (HPLC, GC) to exclude impurities affecting bioactivity.

- Buffer Optimization : Use phosphate-buffered saline (PBS) at physiological pH to maintain compound stability.

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ determination) .

Q. What computational tools predict its pharmacokinetic properties?

Q. How to handle discrepancies in crystallographic data?

Q. What strategies mitigate degradation during storage?

- Lyophilization : Store as a lyophilized powder under argon at –20°C.

- Light Protection : Use amber vials to prevent photodegradation.

- Stability Studies : Monitor via accelerated stability testing (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.